

# Capmatinib Metabolite M18: A Technical Guide

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## Compound of Interest

Compound Name: Capmatinib metabolite M18

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## Introduction

Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1] The biotransformation of Capmatinib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. While the major metabolite of Capmatinib is well-characterized as M16 (CMN288), another potential metabolite, designated as M18, has been noted. This technical guide provides an in-depth overview of the available information on **Capmatinib metabolite M18**, including its putative identity, likely formation pathway, and the experimental methodologies relevant to its study.

## Identity and Structure of Capmatinib Metabolite M18

Publicly available scientific literature on **Capmatinib metabolite M18** is limited. However, based on information from chemical suppliers and mentions in metabolism studies, M18 is the N-desmethyl metabolite of Capmatinib. The chemical name for M18 is 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl)benzamide. This structure is identical to the parent drug, Capmatinib, with the exception of the removal of the methyl group from the benzamide nitrogen.

Table 1: Structural Comparison of Capmatinib and its Putative Metabolite M18

Compound	Chemical Name	Molecular Formula
Capmatinib	2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl]benzamide	C <sub>23</sub> H <sub>17</sub> FN <sub>6</sub> O
Metabolite M18	2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][2][3][4]triazin-2-yl)benzamide	C <sub>22</sub> H <sub>15</sub> FN <sub>6</sub> O

## Metabolic Pathways of Capmatinib

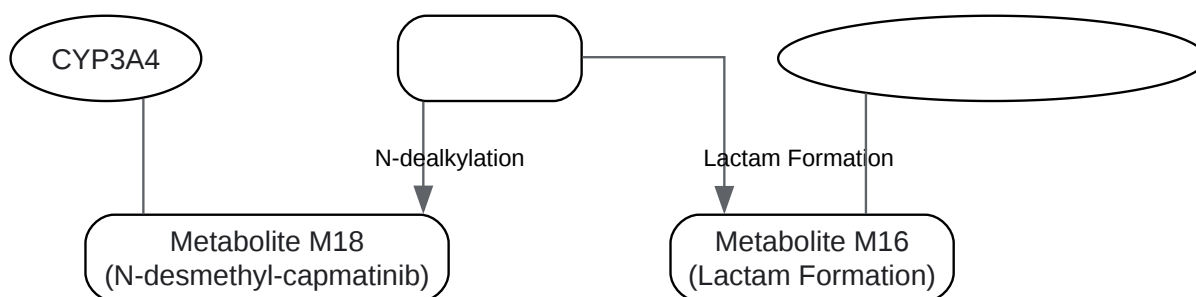
Capmatinib undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) 3A4 and aldehyde oxidase (AO).<sup>[3][5]</sup> The metabolic reactions include lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation.<sup>[4]</sup>

## Formation of the Major Metabolite M16

The most abundant metabolite of Capmatinib in plasma, urine, and feces is M16 (CMN288).<sup>[4]</sup> M16 is formed through lactam formation (imidazo-triazinone formation) and is catalyzed primarily by cytosolic aldehyde oxidase.<sup>[2][4]</sup> This metabolite is considered pharmacologically inactive.<sup>[6]</sup>

## Putative Formation Pathway of Metabolite M18

Metabolite M18 is hypothesized to be formed via N-dealkylation of the N-methylbenzamide moiety of Capmatinib.<sup>[2]</sup> This is a common metabolic reaction for many pharmaceuticals and is typically catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major contributor for Capmatinib.<sup>[3][5]</sup>



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### Capmatinib Metabolic Pathways.

## Quantitative Data

Specific quantitative data for **Capmatinib metabolite M18**, such as its plasma concentrations or percentage of total drug-related material, are not readily available in the public domain. For context, the following tables summarize the pharmacokinetic parameters of the parent drug, Capmatinib, and information on its major metabolite, M16.

Table 2: Pharmacokinetic Parameters of Capmatinib

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	1-2 hours	[3]
Elimination Half-Life ( $t_{1/2}$ )	6.5 hours	[3]
Plasma Protein Binding	~96%	[3]
Apparent Volume of Distribution (Vd/F)	164 L	[7]
Metabolism	Primarily via CYP3A4 and Aldehyde Oxidase	[3][5]
Excretion	~78% in feces, ~22% in urine	[3]

Table 3: Information on the Major Metabolite M16

Attribute	Description	Reference
Identity	CMN288	
Formation	Lactam formation via Aldehyde Oxidase	[2]
Abundance	Most abundant metabolite in plasma, urine, and feces	[4]
Pharmacological Activity	Inactive	[6]

## Experimental Protocols

The identification and quantification of Capmatinib metabolites, including the putative M18, would involve a series of in vivo and in vitro experiments. The following are detailed methodologies adapted from studies on Capmatinib's overall metabolism.

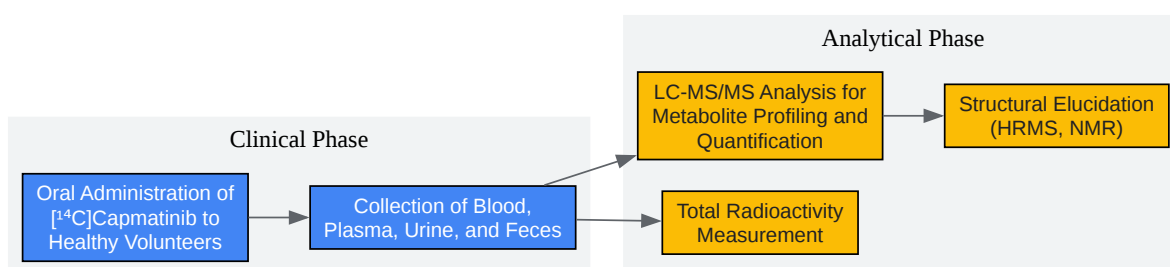
## Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

Objective: To characterize the pharmacokinetic profile, metabolism, and excretion of Capmatinib and its metabolites in humans.

Methodology:

- Study Population: Healthy male volunteers.[4]
- Dosing: A single oral dose of radiolabeled [<sup>14</sup>C]Capmatinib.[4]
- Sample Collection: Serial blood, plasma, urine, and feces samples are collected at predetermined time points.[4]
- Sample Analysis:
  - Total radioactivity is measured by liquid scintillation counting.
  - Plasma concentrations of Capmatinib and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8]

- Metabolite profiling in plasma, urine, and feces is performed using LC-MS/MS to identify and quantify the parent drug and its metabolites.[4]
- Structural elucidation of metabolites is achieved using high-resolution mass spectrometry and comparison with synthetic reference standards.[4]



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### Human ADME Study Workflow.

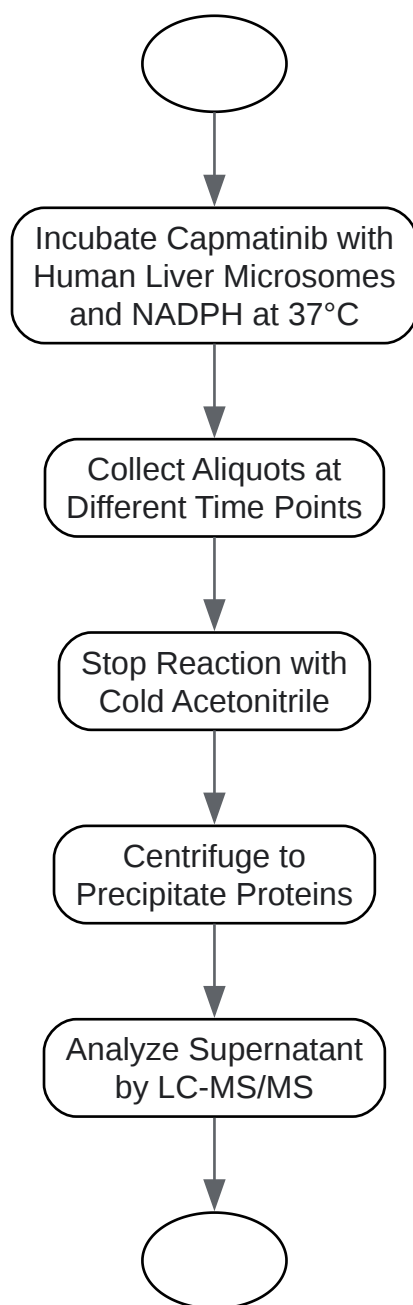
## In Vitro Metabolism using Human Liver Microsomes (HLMs)

**Objective:** To investigate the in vitro metabolic stability of Capmatinib and identify the enzymes responsible for its metabolism, including the formation of M18.

### Methodology:

- Incubation:** Capmatinib is incubated with pooled human liver microsomes in the presence of NADPH (for CYP-mediated reactions) at 37°C.[9]
- Time Points:** Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[9]
- Reaction Termination:** The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[9]

- **Sample Preparation:** Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- **Analysis:** The disappearance of the parent drug and the formation of metabolites are monitored by LC-MS/MS.[9]
- **Enzyme Phenotyping:** To identify the specific CYP enzymes involved, recombinant human CYP enzymes or specific chemical inhibitors can be used in the incubation mixture.



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### In Vitro Metabolism Workflow.

## Biological Activity of Capmatinib Metabolite M18

There is no publicly available data on the pharmacological activity of **Capmatinib metabolite M18**. As M18 is a product of N-demethylation, its activity could potentially differ from the parent compound. The N-methyl group on the benzamide moiety of Capmatinib may play a role in its binding to the MET kinase. Therefore, the removal of this group could alter its inhibitory potency. Further investigation is required to determine the in vitro and in vivo activity of M18 against the MET kinase and its downstream signaling pathways.

## Conclusion

**Capmatinib metabolite M18** is putatively identified as the N-desmethyl metabolite of Capmatinib, likely formed through CYP3A4-mediated N-dealkylation. In contrast to the well-characterized major metabolite M16, detailed information on the quantitative disposition and pharmacological activity of M18 is currently lacking in the scientific literature. The experimental protocols described herein, particularly human ADME studies and in vitro metabolism assays with human liver microsomes, represent the standard methodologies that would be employed to fully characterize this and other metabolites of Capmatinib. Further research is warranted to elucidate the role, if any, of metabolite M18 in the overall pharmacological and toxicological profile of Capmatinib.

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